Structural Differentiation: Pyridin-3-yl vs. Benzothiadiazole Terminal Group
The target compound features a pyridin-3-yl terminal amide, while a closely related building block (CAS 1251708-44-7) replaces this with a 2,1,3-benzothiadiazol-4-yl group. The pyridine ring provides a basic nitrogen (pKa of protonated pyridine ~5.2) capable of participating in hydrogen-bonding and coordinating metal ions, whereas the benzothiadiazole is an electron-deficient, planar aromatic system with distinct π-stacking and charge-transfer properties . No quantitative biochemical or biophysical comparison (e.g., IC50, Kd, or solubility) between the two compounds has been published, rendering this a structural-level differentiation only.
| Evidence Dimension | Terminal heterocycle identity and resulting physicochemical profile |
|---|---|
| Target Compound Data | Pyridin-3-yl group; calculated LogP ~1.2, topological polar surface area ~78 Ų (predicted, not experimentally validated) |
| Comparator Or Baseline | N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS 1251708-44-7); benzothiadiazol-4-yl group |
| Quantified Difference | No quantitative experimental data available for either compound in head-to-head format |
| Conditions | In silico comparison only; experimental confirmation lacking |
Why This Matters
The choice between these two terminal groups will influence target selectivity, solubility, and spectroscopic properties, making this differentiation relevant for hit-to-lead and chemical probe optimization, but experimental verification is required.
